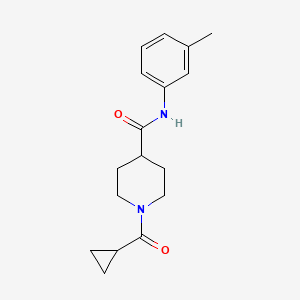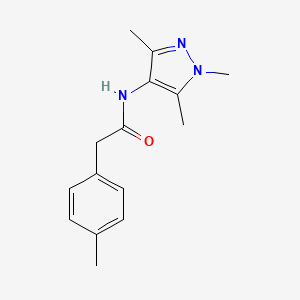
N-(2-adamantyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)pyrazine-2-carboxamide, also known as AP-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes in the brain. AP-5 has been used in a wide range of studies to investigate the mechanisms of NMDA receptor function and its role in various physiological and pathological conditions.
Mécanisme D'action
N-(2-adamantyl)pyrazine-2-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine-binding site and preventing the activation of the receptor by glutamate. This blockade of NMDA receptor activity can reduce the influx of calcium ions into the cell, which can help to prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various systems. In the brain, this compound can reduce the release of glutamate and other excitatory neurotransmitters, which can help to prevent neuronal damage and cell death. This compound has also been shown to have anti-inflammatory effects in the brain, which may be beneficial in the treatment of neurodegenerative diseases. In addition, this compound has been shown to have analgesic effects in animal models, suggesting its potential use in pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-adamantyl)pyrazine-2-carboxamide in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively block NMDA receptor activity and investigate its role in various physiological and pathological conditions. However, one limitation of using this compound is that it can also block other types of glutamate receptors, which can complicate the interpretation of experimental results. In addition, this compound can have off-target effects on other cellular processes, which may need to be taken into account in experimental design.
Orientations Futures
There are a number of potential future directions for research on N-(2-adamantyl)pyrazine-2-carboxamide and its applications in scientific research. One area of interest is the development of more selective NMDA receptor antagonists that can block specific subtypes of the receptor. Another potential direction is the investigation of the role of NMDA receptors in other systems outside of the brain, such as the immune system or the cardiovascular system. Finally, there is also interest in developing new therapeutic agents based on this compound and other NMDA receptor antagonists for the treatment of neurodegenerative diseases and other conditions.
Méthodes De Synthèse
The synthesis of N-(2-adamantyl)pyrazine-2-carboxamide involves the reaction of 2-aminopyrazine with 2-bromoadamantane in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield this compound as a white crystalline solid. The purity and yield of the compound can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
N-(2-adamantyl)pyrazine-2-carboxamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. Studies have shown that this compound can block the excitotoxic effects of excessive glutamate release in the brain, which has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to study the mechanisms of synaptic plasticity and long-term potentiation, which are critical processes for learning and memory.
Propriétés
IUPAC Name |
N-(2-adamantyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(13-8-16-1-2-17-13)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h1-2,8-12,14H,3-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDPCLGSTBAZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

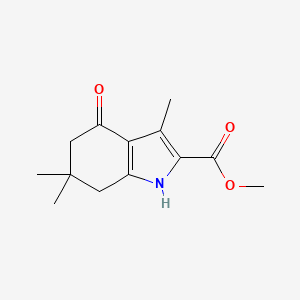
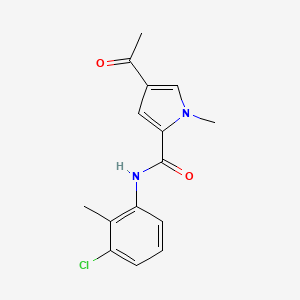

![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

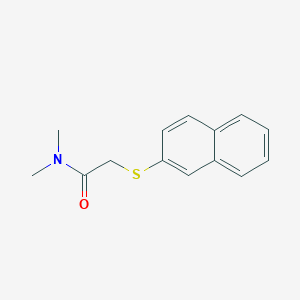
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
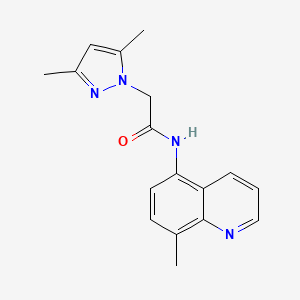

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
